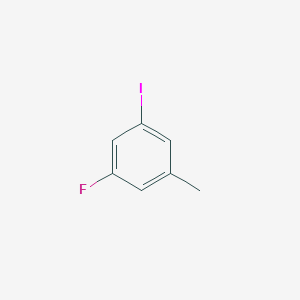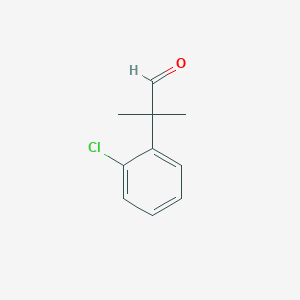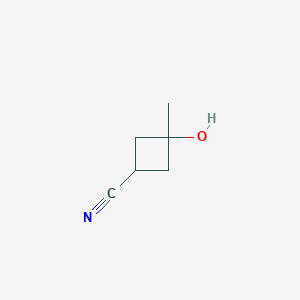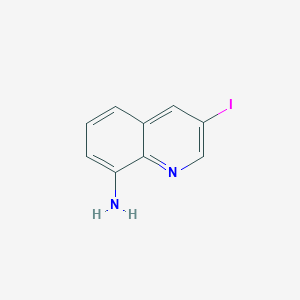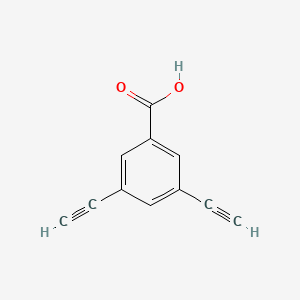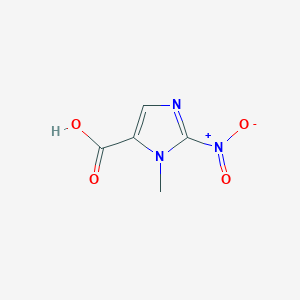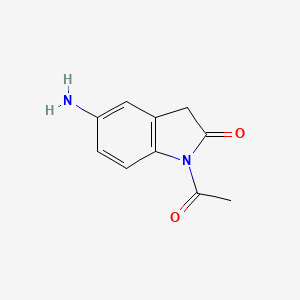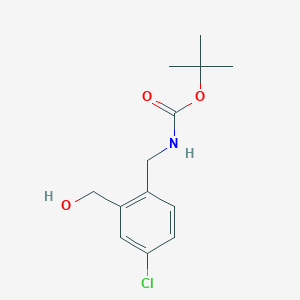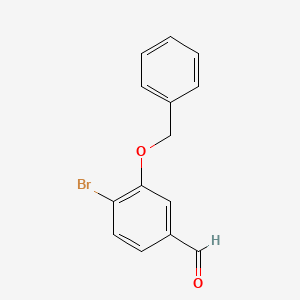
3-(Benzyloxy)-4-bromobenzaldehyde
Vue d'ensemble
Description
3-(Benzyloxy)-4-bromobenzaldehyde is a compound that can be synthesized through various chemical reactions, involving the introduction of a bromine atom and a benzyloxy group into the benzaldehyde framework. The presence of these substituents on the aromatic ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of substituted bromobenzaldehydes, such as 3-(Benzyloxy)-4-bromobenzaldehyde, can be achieved using palladium-catalyzed C-H activation, as demonstrated in the selective ortho-bromination of benzaldoximes . This method provides a pathway to synthesize 2-bromobenzaldehydes, which could be further modified to obtain the desired 3-(Benzyloxy)-4-bromobenzaldehyde. Additionally, the synthesis of related compounds through O-alkylation and Vilsmeier-Hack (V-H) reactions has been reported, which could be adapted for the synthesis of 3-(Benzyloxy)-4-bromobenzaldehyde .
Molecular Structure Analysis
The molecular structure of related benzyloxybenzaldehyde derivatives has been characterized using various spectroscopic techniques and quantum chemical calculations . These studies provide insights into the vibrational modes, electronic structure, and intermolecular interactions, such as hydrogen bonding, which are likely to be present in 3-(Benzyloxy)-4-bromobenzaldehyde as well.
Chemical Reactions Analysis
Bromobenzaldehydes are versatile intermediates that can undergo further chemical reactions. For instance, they can participate in Heck-type coupling reactions to yield dihydroxyalkenylbenzaldehydes , which suggests that 3-(Benzyloxy)-4-bromobenzaldehyde could also be used in similar coupling reactions. Additionally, the reactivity of such compounds towards nucleophilic aromatic substitution could be explored to introduce different functional groups at the ortho position relative to the aldehyde group.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehydes and their derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the aromatic ring. The presence of a benzyloxy group can affect the electron density and steric hindrance, which in turn can influence the compound's reactivity in subsequent chemical reactions . The electropolymerization behavior of dihydroxybenzaldehydes and the gas chromatographic analysis of bromohydroxybenzaldehydes provide additional information on the analytical characterization and potential applications of these compounds.
Applications De Recherche Scientifique
1. Synthesis of Chromane Derivatives
- Application Summary: In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound was isolated from the cyclization of 3- (propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Methods of Application: The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results: The new approach led to the obtainment of an unexpected byproduct, which was isolated, characterized, and then used in the following steps to yield a new product .
2. Inhibition of Excitatory Amino Acid Transporters (EAATs)
- Application Summary: One of the primary applications of 3S-BOAA lies in its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are membrane proteins responsible for clearing glutamate, the major excitatory neurotransmitter in the brain, from the synaptic cleft.
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve biochemical assays to measure the inhibition of EAATs.
- Results: The results or outcomes of this application are not provided in the source.
3. Benzylic Oxidations and Reductions
- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “3-(Benzyloxy)-4-bromobenzaldehyde”, are activated toward free radical attack. This is supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .
- Results: The results or outcomes of this application are not provided in the source .
4. Pharmaceutical Intermediate
- Application Summary: “3-(Benzyloxy)-4-bromobenzaldehyde” is used as a pharmaceutical intermediate .
- Methods of Application: The specific methods of application are not detailed in the source, but typically involve its use in the synthesis of pharmaceutical compounds .
- Results: The results or outcomes of this application are not provided in the source .
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUSGXCHZWIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478259 | |
| Record name | 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-bromobenzaldehyde | |
CAS RN |
736992-48-6 | |
| Record name | 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



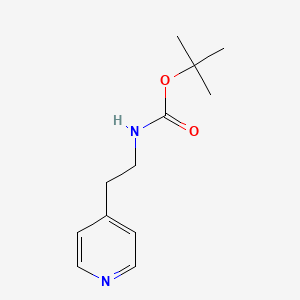
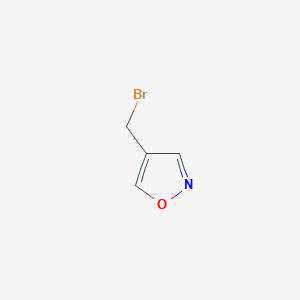
![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)
